molecular formula C20H14N4O2S B215269 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitropyridine

2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitropyridine

Cat. No. B215269
M. Wt: 374.4 g/mol
InChI Key: YODYTADDKYGEGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitropyridine, also known as DPIT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. DPIT is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure, making it a unique and versatile molecule.

Mechanism of Action

The exact mechanism of action of 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitropyridine is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and survival. 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitropyridine has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitropyridine also inhibits the activation of the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitropyridine has been shown to have a range of biochemical and physiological effects, including the induction of oxidative stress and the modulation of cellular signaling pathways. 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitropyridine has also been reported to inhibit the growth and proliferation of bacteria and fungi, suggesting potential applications in the field of microbiology.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitropyridine in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitropyridine also exhibits potent cytotoxicity against cancer cells, making it a valuable tool for studying the mechanisms of cancer cell death. However, one limitation of 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitropyridine is its potential toxicity to normal cells, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitropyridine, including the development of novel derivatives with improved anticancer activity and reduced toxicity to normal cells. Additionally, further studies are needed to elucidate the exact mechanisms of action of 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitropyridine and to identify potential targets for its use in other fields such as microbiology and material science. Finally, the potential applications of 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitropyridine in combination with other anticancer agents should also be explored, as this may enhance its overall efficacy against cancer cells.

Synthesis Methods

2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitropyridine can be synthesized using a variety of methods, including the reaction of 2-chloro-3-nitropyridine with 4,5-diphenyl-2-thioimidazole in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is subsequently converted to 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitropyridine through a series of chemical reactions. Other methods for the synthesis of 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitropyridine have also been reported in the literature, including the use of different starting materials and reaction conditions.

Scientific Research Applications

2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitropyridine has been studied extensively for its potential applications in medicinal chemistry, particularly as an anticancer agent. Several studies have reported the cytotoxicity of 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitropyridine against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitropyridine has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further development as an anticancer drug.

properties

Product Name

2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitropyridine

Molecular Formula

C20H14N4O2S

Molecular Weight

374.4 g/mol

IUPAC Name

2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitropyridine

InChI

InChI=1S/C20H14N4O2S/c25-24(26)16-12-7-13-21-19(16)27-20-22-17(14-8-3-1-4-9-14)18(23-20)15-10-5-2-6-11-15/h1-13H,(H,22,23)

InChI Key

YODYTADDKYGEGX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)SC3=C(C=CC=N3)[N+](=O)[O-])C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)SC3=C(C=CC=N3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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